Cas no 13366-36-4 (Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-)
13366-36-4 structure
Product Name:Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
CAS 번호:13366-36-4
MF:C16H16O2
메가와트:240.297044754028
CID:119512
PubChem ID:3004636
Update Time:2025-04-18
Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- 화학적 및 물리적 성질
이름 및 식별자
-
- Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
- dimethylstilbestrol
- trans-2,3-bis(4'-hydroxyphenyl)-2-butene
- 4,4'-(1,2-Dimethyl-1,2-ethenediyl)diphenol
- 4,4'-(2E)-but-2-ene-2,3-diyldiphenol
- 4,4'-Stilbenediol, alpha,alpha'-dimethyl
- alpha,alpha'-Dimethyl-4,4'-stilbenediol
- 4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol
- 13366-36-4
- 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
- NSC45946
- NSC-45946
- NSC 45946
- BDBM50410510
- Dimethylstilbesterol
- CHEMBL269003
- AI3-61021
- 30L22Q8N9M
- Phenol,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
- NSC-658943
- 4,4'-Stilbenediol, alpha,alpha'-dimethyl-, (E)-
- UNII-30L22Q8N9M
- Dimethylstilboestrol
- SCHEMBL125634
- 4,4'-Stilbenediol, .alpha.,.alpha.'-dimethyl-, (E)-
- dimethylstibestrol
- 4, .alpha.,.alpha.'-dimethyl-, (E)-
- Q27116241
- NSC658943
- SCHEMBL125635
- 4,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
- .alpha.,4'-stilbenediol (E)-
- 4-[(E)-2-(4-hydroxyphenyl)-1-methyl-prop-1-enyl]phenol
- DTXSID2022468
- .alpha.,.alpha.'-Dimethyl-4,4'-stilbenediol
- alpha,alpha'-Dimethyl-4,4'-stilbenediol (E)-
- 4, trans-.alpha.,.alpha.'-dimethyl-
- Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
- Phenol, 4,4'-((1E)-1,2-dimethyl-1,2-ethenediyl)bis-
- 552-80-7
- (E)-4,4'-(1,2-Dimethyl-1,2-ethenediyl)bisphenol
- CHEBI:34717
- BIDD:ER0155
- Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
-
- 인치: 1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+
- InChIKey: XPINIPXARSNZDM-VAWYXSNFSA-N
- 미소: OC1C=CC(=CC=1)/C(/C)=C(\C)/C1C=CC(=CC=1)O
계산된 속성
- 정밀분자량: 240.11508
- 동위원소 질량: 240.115
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 2
- 복잡도: 262
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.7
- 토폴로지 분자 극성 표면적: 40.5Ų
실험적 성질
- 밀도: 1.148
- 비등점: 381°Cat760mmHg
- 플래시 포인트: 178.8°C
- 굴절률: 1.624
- PSA: 40.46
- LogP: 4.04840
Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- 관련 문헌
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
13366-36-4 (Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-) 관련 제품
- 91318-10-4(trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8)
- 64054-77-9(Phenol,4-(1-methylethenyl)-, dimer)
- 22610-99-7(cis-Diethyl Stilbestrol)
- 4286-23-1(4-(prop-1-en-2-yl)phenol)
- 6898-97-1(4-4-(4-hydroxyphenyl)hex-3-en-3-ylphenol)
- 35752-78-4(4,4'-Dihydroxy-trans-α-methylstilbene)
- 56-53-1(Diethylstilbestrol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
중국 공급자
대량
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
중국 공급자
시약